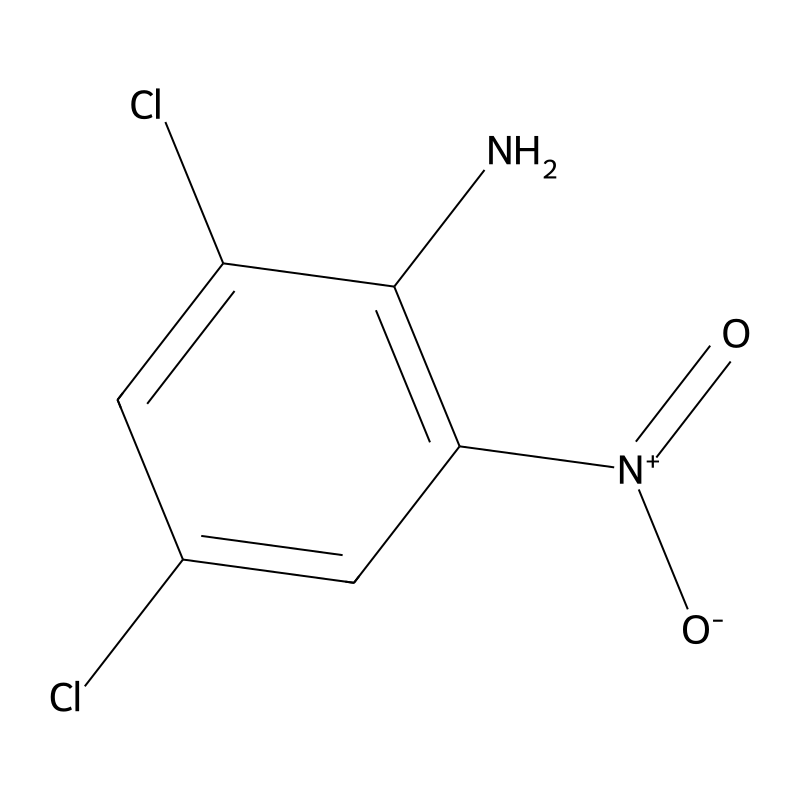

2,4-Dichloro-6-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,4-Dichloro-6-nitroaniline (CAS 2683-43-4) is a highly substituted aromatic building block characterized by two electron-withdrawing chlorine atoms (positions 2 and 4) and an ortho-nitro group. In industrial procurement, it is critical to distinguish this compound from its mass-market structural isomer, 2,6-dichloro-4-nitroaniline (the agricultural fungicide Dicloran). While the 4-nitro isomer is produced in bulk, 2,4-dichloro-6-nitroaniline is typically formed only as a minor byproduct (0.3–2.5%) during standard chlorination processes[1]. Consequently, procuring high-purity (>98%) 2,4-dichloro-6-nitroaniline requires targeted regioselective synthesis or rigorous chromatographic purification. Its unique substitution pattern imparts a specific pKa of -3.08 and an ortho-relationship between the amine and nitro groups, making it an irreplaceable precursor for specialized heterocycles, tunable indicator dyes, and diagnostic probes [2].

Attempting to substitute 2,4-dichloro-6-nitroaniline with cheaper, more commercially abundant isomers like 2,6-dichloro-4-nitroaniline or mono-chlorinated analogs results in catastrophic process failures. In heterocycle manufacturing, the ortho-nitro regiochemistry of 2,4-dichloro-6-nitroaniline is strictly required; its reduction yields a 1,2-phenylenediamine capable of cyclizing into benzimidazoles, whereas the 4-nitro isomer yields a 1,4-diamine that is geometrically incapable of ortho-cyclization [1]. Furthermore, in formulation chemistry such as cyanoacrylate adhesives, substituting this compound with 4-chloro-2-nitroaniline shifts the indicator pKa from -3.08 to -1.0. This drastically alters the acid strength ratio, causing either premature monomer polymerization or a complete failure of the visual cure-indication threshold [2].

References

- [1] Townsend, L. B., et al. 'Design, Synthesis, and Antiviral Evaluation of 2-Substituted 4,5-Dichloro- and 4,6-Dichloro-1-β-D-ribofuranosylbenzimidazoles as Potential Agents for Human Cytomegalovirus Infections.' Journal of Medicinal Chemistry (1995).

- [2] U.S. Patent 8,217,110B2. 'Color change cyanoacrylate adhesives.'

Essential Ortho-Nitro Regiochemistry for Benzimidazole Cyclization

In the synthesis of 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles, 2,4-dichloro-6-nitroaniline serves as the mandatory starting material. Reduction over Raney nickel provides 3,5-dichloro-1,2-phenylenediamine, which subsequently undergoes cyclization with cyanogen bromide to form the benzimidazole core with a 95% overall yield[1]. In contrast, the common agricultural isomer 2,6-dichloro-4-nitroaniline yields a 1,4-phenylenediamine upon reduction, which is geometrically precluded from forming the required ortho-fused benzimidazole heterocycle.

| Evidence Dimension | Heterocycle Cyclization Viability |

| Target Compound Data | Yields 1,2-phenylenediamine (supports 95% benzimidazole cyclization yield) |

| Comparator Or Baseline | 2,6-dichloro-4-nitroaniline (Yields 1,4-phenylenediamine; 0% cyclization) |

| Quantified Difference | Absolute structural requirement (1,2- vs 1,4-diamine geometry) |

| Conditions | Raney nickel reduction followed by cyanogen bromide cyclization |

Buyers procuring precursors for benzimidazole-based APIs must select the 6-nitro isomer to ensure the ortho-diamine geometry required for ring closure.

Tunable pKa for Visual Cure Indication in Cyanoacrylate Adhesives

2,4-Dichloro-6-nitroaniline functions as a highly specific, non-nucleophilic acidity indicator in color-change cyanoacrylate adhesives. Its specific pKa of -3.08 provides a distinct protonation threshold compared to structural analogs like 4-chloro-2-nitroaniline (pKa -1.0) or 2,6-dinitroaniline (pKa -5.4) [1]. This intermediate acid strength ratio allows the dye to cleanly and reversibly lose its 380-460 nm absorbance peak upon accepting a proton during the transition from the uncured (acid-stabilized) to the cured state, without prematurely initiating polymerization.

| Evidence Dimension | Acid Dissociation Constant (pKa) |

| Target Compound Data | pKa = -3.08 |

| Comparator Or Baseline | 4-chloro-2-nitroaniline (pKa = -1.0) and 2,6-dinitroaniline (pKa = -5.4) |

| Quantified Difference | 2.08 to 2.32 pKa unit shift |

| Conditions | Sulfolane solvent system for cyanoacrylate formulation |

Formulators must select the exact aniline derivative with the correct pKa to match the acid-stabilizer concentration of their specific cyanoacrylate monomer blend.

Electron-Withdrawing Tuning for Rhodamine Spirolactam pH Probes

The incorporation of 2,4-dichloro-6-nitroaniline into rhodamine spirolactam structures yields significantly faster-reacting and more intensely fluorescent pH probes compared to probes synthesized with unsubstituted or mono-substituted anilines [1]. The strong electron-withdrawing effect of the two chlorine atoms and the ortho-nitro group on the aniline moiety destabilizes the closed spirolactam form, facilitating rapid, highly responsive ring-opening upon protonation in diagnostic assays.

| Evidence Dimension | Probe Reactivity and Fluorescence Intensity |

| Target Compound Data | Rapid ring-opening kinetics with high fluorescence intensity |

| Comparator Or Baseline | Unsubstituted or mono-substituted aniline precursors |

| Quantified Difference | Significant acceleration of spirolactam ring-opening |

| Conditions | Rhodamine spirolactam pH probe synthesis and assay |

Diagnostic assay developers require this specific highly electron-withdrawn precursor to maximize the response rate and signal-to-noise ratio of rhodamine-based pH sensors.

Antiviral Benzimidazole API Synthesis

2,4-Dichloro-6-nitroaniline is the essential starting material for synthesizing 2-substituted 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles (HCMV antiviral agents). Its ortho-nitro regiochemistry is strictly required to produce the 1,2-phenylenediamine intermediate necessary for subsequent cyanogen bromide cyclization [1].

Color-Change Cyanoacrylate Adhesives

Employed as a non-nucleophilic acidity indicator dye, this compound leverages its specific pKa (-3.08) to reversibly change color upon adhesive curing. It provides a precise visual cure-indication threshold without initiating premature monomer polymerization, outperforming analogs with mismatched acid strength ratios [2].

High-Response Rhodamine pH Probes

Utilized in the design of rhodamine spirolactam structures where strong electron-withdrawing groups are required. The di-chloro and ortho-nitro substitutions accelerate ring-opening kinetics and boost fluorescence intensity, making it ideal for fast-reacting diagnostic and analytical assays[3].

References

- [1] Townsend, L. B., et al. 'Design, Synthesis, and Antiviral Evaluation of 2-Substituted 4,5-Dichloro- and 4,6-Dichloro-1-β-D-ribofuranosylbenzimidazoles as Potential Agents for Human Cytomegalovirus Infections.' Journal of Medicinal Chemistry (1995).

- [2] U.S. Patent 8,217,110B2. 'Color change cyanoacrylate adhesives.'

- [3] Org. Biomol. Chem., 2013. 'Design and synthesis of faster-reacting, more intensely fluorescent rhodamine-based fluorescent pH probes.'

XLogP3

UNII

GHS Hazard Statements

H300 (90.48%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (90.48%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (90.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (90.48%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (90.48%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard